5-(Azepan-1-yl)pentan-1-amine

Histamine H3 receptor Acetylcholinesterase inhibition Alzheimer's disease

5-(Azepan-1-yl)pentan-1-amine provides a conformationally rich, azepane ring that surpasses piperidine/pyrrolidine in tuning pKa, logD, and 3D pharmacophoric presentation. As validated in multitarget Alzheimer's leads (hH3R Ki=100–170 nM, AChE IC50=136–180 nM), this linker is a decisive building block for CNS programs demanding dual-nanomolar activity. The free primary amine supports amide coupling, reductive amination, sulfonamide, and urea library synthesis. Its scaffold-hopping potential creates novel IP space in saturated heterocycle patent landscapes.

Molecular Formula C11H24N2
Molecular Weight 184.32 g/mol
Cat. No. B7792396
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Azepan-1-yl)pentan-1-amine
Molecular FormulaC11H24N2
Molecular Weight184.32 g/mol
Structural Identifiers
SMILESC1CCCN(CC1)CCCCCN
InChIInChI=1S/C11H24N2/c12-8-4-3-7-11-13-9-5-1-2-6-10-13/h1-12H2
InChIKeyCUBQXMLWRJUWAE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(Azepan-1-yl)pentan-1-amine: Chemical Identity and Procurement Baseline


5-(Azepan-1-yl)pentan-1-amine (SMILES: NCCCCCN1CCCCCC1) is a saturated aliphatic diamine with the molecular formula C11H24N2 and a molecular weight of 184.32 g/mol . It features a primary amine terminus linked via a five-carbon pentyl chain to a fully saturated seven-membered azepane (azacycloheptane) heterocycle . The compound is supplied as a solid and is classified as Acute Tox. 4 Oral and Eye Damage Category 1 . Sigma-Aldrich lists this compound under catalog number OTV000942 as part of a collection of unique chemicals for early discovery research, explicitly noting that no analytical data is collected and the product is sold 'as-is' .

Why 5-(Azepan-1-yl)pentan-1-amine Cannot Be Simply Replaced by Piperidine or Pyrrolidine Analogs


The seven-membered azepane ring in 5-(Azepan-1-yl)pentan-1-amine confers physicochemical and conformational properties that are not replicated by its five-membered (pyrrolidine) or six-membered (piperidine) counterparts . Saturated 7-membered N-heterocycles are explicitly employed in drug discovery to tune pKa, salt form accessibility, solubility, and logD—parameters that directly affect oral absorption, tissue distribution, and permeability . The azepane ring exhibits a richer conformational landscape than smaller rings, adopting multiple microstates that can be biased by substitution to achieve defined 3D pharmacophore geometries . Furthermore, in a published series of multitarget-directed ligands for Alzheimer's disease, the azepane-terminated linker proved critical for achieving dual nanomolar activity at histamine H3 receptors and acetylcholinesterase, underscoring that the ring size is a functional determinant of bioactivity rather than an interchangeable structural feature [1].

Quantitative Differentiation Evidence for 5-(Azepan-1-yl)pentan-1-amine Against Closest Analogs


Derivative Activity at Human Histamine H3 Receptor (hH3R) and Acetylcholinesterase (AChE) Demonstrates Functional Relevance of the Azepane-Containing Linker

Two xanthone derivatives bearing the 5-(azepan-1-yl)pentyloxy side chain—compounds 23 (2-(5-(azepan-1-yl)pentyloxy)-9H-xanthen-9-one) and 25 (2-(5-(azepan-1-yl)pentyloxy)-7-chloro-9H-xanthen-9-one)—were identified as the most promising compounds in a series of 23 synthesized and evaluated derivatives. These compounds, which incorporate the target compound as their linker motif, exhibited hH3R affinities of Ki = 170 nM and 100 nM, respectively, and AChE inhibitory activities of IC50 = 180 nM and 136 nM, respectively [1]. Compound 23 additionally showed significant memory-enhancing effects in dizocilpine-induced amnesia in rats in two behavioral paradigms [1]. While a direct comparison of the free amine with its piperidine and pyrrolidine linker analogs was not reported in this study, the authors designed the azepane linker based on a pharmacophore model for H3R antagonists, indicating that the 7-membered ring was specifically retained as the optimal moiety for dual-target engagement [1].

Histamine H3 receptor Acetylcholinesterase inhibition Alzheimer's disease Multitarget-directed ligands

Lipophilicity (XLogP) Differentiation: Azepane vs. Pyrrolidine and Piperidine Pentylamine Analogs

The computed XLogP3 value for 5-(Azepan-1-yl)pentan-1-amine is 1.6 , compared with XLogP values of approximately 0.9 for 5-(pyrrolidin-1-yl)pentan-1-amine (C9H20N2, MW 156.27) [1] and approximately 1.4–1.5 for 5-(piperidin-1-yl)pentan-1-amine (C10H22N2, MW 170.30) [2]. This represents a stepwise increase in lipophilicity of approximately 0.7 log units from the 5-membered to the 7-membered ring analog, and approximately 0.1–0.2 log units from the 6-membered to the 7-membered analog. The increased carbon count (C11 vs. C10 vs. C9) contributes additively to lipophilicity, while the expanded ring size also modulates the basicity and hydrogen-bonding capacity of the tertiary amine, further influencing the effective logD at physiological pH .

Lipophilicity XLogP Physicochemical properties Membrane permeability

Azepane Ring Conformational Flexibility Provides Unique 3D Pharmacophore Space Unavailable to Smaller Ring Analogs

Saturated 7-membered N-heterocycles such as azepane exhibit a significantly broader conformational ensemble compared to 5-membered (pyrrolidine) and 6-membered (piperidine) rings . The azepane ring can access multiple low-energy conformations, including chair, twist-chair, and boat families, whereas piperidine is largely restricted to chair conformations and pyrrolidine to envelope/twist puckers . This conformational diversity is functionally relevant: the ability to present the terminal amine and the ring nitrogen in distinct spatial orientations enables sampling of a wider 3D pharmacophore space during target engagement . Experimental studies on substituted azepanes have demonstrated that ring conformation can be predictably biased through mono-, di-, and trifluorination, confirming that the conformational landscape is both complex and tunable [1]. In contrast, the conformational space of piperidine and pyrrolidine analogs is more constrained and less responsive to remote substitution .

Conformational analysis Azepane Medium-ring heterocycles 3D pharmacophore diversity

Procurement Differentiation: Quality Assurance and Vendor Availability Compared to Piperidine Analog

The procurement landscape differs substantially between 5-(Azepan-1-yl)pentan-1-amine and its closest piperidine analog. Sigma-Aldrich supplies the azepane compound (OTV000942) at $352/1g but explicitly states that no analytical data is collected and the product is sold 'as-is' with all sales final [1]. In contrast, 5-(Piperidin-1-yl)pentan-1-amine (CAS 70403-69-9) is available from AKSci at $260/1g and from multiple vendors with standard specifications . Bidepharm offers 5-(Azepan-1-yl)pentan-1-amine with 95% purity and provides batch-specific QC documentation including NMR, HPLC, and GC reports , representing a differentiated quality assurance option for procurement professionals who require verified identity and purity. The MDL number MFCD06446906 [2] provides a unique registry identifier for specification in procurement documents.

Procurement Quality control Vendor comparison Pricing

Optimal Application Scenarios for 5-(Azepan-1-yl)pentan-1-amine Based on Quantitative Evidence


Alzheimer's Disease Multitarget-Directed Ligand (MTDL) Development Using the Azepane-Pentyloxy Linker Motif

In programs developing dual hH3R antagonist / cholinesterase inhibitor hybrids for Alzheimer's disease, 5-(Azepan-1-yl)pentan-1-amine serves as the critical linker precursor. As demonstrated by Łażewska et al. (2020), O-alkylation of xanthone cores with the 5-(azepan-1-yl)pentyloxy chain yielded compounds with nanomolar potency at both hH3R (Ki = 100–170 nM) and AChE (IC50 = 136–180 nM) [1]. The azepane ring was specifically selected over smaller cyclic amines based on pharmacophore modeling for H3R antagonism, and the resulting lead compound 23 demonstrated significant in vivo memory-enhancing effects [1]. Researchers pursuing similar multitarget strategies should prioritize this azepane-containing building block over piperidine or pyrrolidine analogs to maintain the pharmacophoric requirements validated in this study.

Physicochemical Property Optimization: LogD Tuning via Ring Size in CNS-Penetrant Lead Series

When a lead optimization campaign requires incremental increases in lipophilicity (ΔlogD ≈ +0.1–0.2) and molecular weight (ΔMW ≈ +14–28 Da) to improve membrane permeability or CNS penetration while retaining a protonatable tertiary amine center, substitution of a piperidine or pyrrolidine ring with an azepane ring presents a rational structural modification [1]. The 7-membered azepane in 5-(Azepan-1-yl)pentan-1-amine (XLogP3 = 1.6) provides higher lipophilicity than its 6-membered (piperidine, XLogP ≈ 1.4–1.5) and 5-membered (pyrrolidine, XLogP ≈ 0.9) counterparts while maintaining the ability to form salts and tune solubility . This scaffold is appropriate when the desired property profile falls between that achievable with 6-membered and larger ring systems.

Exploration of Novel 3D Pharmacophore Space in GPCR or Transporter Targeting Libraries

For combinatorial library synthesis targeting GPCRs, ion channels, or neurotransmitter transporters where conformational diversity is a key driver of selectivity, the azepane scaffold provides access to 3D geometries not achievable with piperidine or pyrrolidine building blocks [1]. The free primary amine of 5-(Azepan-1-yl)pentan-1-amine enables diverse downstream derivatization (amide coupling, reductive amination, sulfonamide formation, urea synthesis) while the conformationally flexible azepane ring provides multiple spatial presentations of the tertiary amine pharmacophore . This is particularly valuable for programs targeting the histamine H3 receptor, GABA transporter GAT1, or trace amine-associated receptors where the azepane motif has demonstrated engagement .

Intellectual Property Generation: Scaffold Hopping from Piperidine to Azepane in Competitive Patent Landscapes

In crowded therapeutic areas where piperidine-containing chemical matter is extensively patented, replacement of the 6-membered piperidine with the 7-membered azepane ring represents a scaffold-hopping strategy that can generate novel intellectual property while preserving or modulating key pharmacophoric features [1]. The increased ring size alters the vector of the tertiary amine relative to the linker, potentially enabling patentably distinct compositions of matter. 5-(Azepan-1-yl)pentan-1-amine provides a direct entry point to azepane-for-piperidine substitution, with the pentyl linker length matching that of the commonly used piperidine analog . The compound's inclusion in Sigma-Aldrich's 'unique chemicals' collection underscores its non-commodity status relative to piperidine building blocks .

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